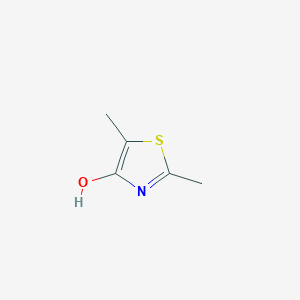
2,5-Dimethyl-1,3-thiazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1,3-thiazol-4-ol (DMTO) is a heterocyclic compound that has gained significant attention in the scientific research community. DMTO is a five-membered ring compound that contains both sulfur and nitrogen atoms. It is also known as thiazolidinone and has been synthesized through various methods. DMTO has been found to possess several biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
DMTO exerts its effects through various mechanisms of action. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and beta-secretase, which are involved in the pathogenesis of Alzheimer's disease. DMTO has also been found to inhibit the growth of various bacteria and fungi by disrupting their cell wall synthesis. Additionally, DMTO has been found to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose and lipid metabolism.
Effets Biochimiques Et Physiologiques
DMTO has been found to possess several biochemical and physiological effects. It has been found to possess antioxidant properties, which can protect cells from oxidative stress. DMTO has also been found to possess anti-inflammatory properties, which can reduce inflammation in various tissues. Additionally, DMTO has been found to possess analgesic properties, which can reduce pain and discomfort.
Avantages Et Limitations Des Expériences En Laboratoire
DMTO has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, DMTO has been found to possess low toxicity, making it a safe compound to use in lab experiments. However, DMTO has some limitations for lab experiments. It is highly soluble in water, which can make it difficult to isolate and purify. Additionally, DMTO can be sensitive to light and heat, which can lead to degradation of the compound.
Orientations Futures
There are several future directions for research on DMTO. One potential direction is to study its potential use in the treatment of cancer. DMTO has been found to possess antitumor properties, and further research could lead to the development of new cancer therapies. Another potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. DMTO has been found to possess neuroprotective properties, and further research could lead to the development of new treatments for these diseases. Additionally, further research could be done to explore the mechanism of action of DMTO and to identify new targets for its use in various diseases.
In conclusion, DMTO is a promising compound that has gained significant attention in the scientific research community. It possesses several biochemical and physiological effects and has been studied for its potential use in the treatment of various diseases. Further research on DMTO could lead to the development of new therapies and treatments for these diseases.
Méthodes De Synthèse
DMTO can be synthesized through various methods. One of the most common methods is the reaction between 2-amino-3-methyl-1-butene and carbon disulfide in the presence of sodium hydroxide. This reaction yields 2,5-dimethyl-1,3-thiazolium-4-olate, which can be further hydrolyzed to form DMTO. Another method involves the reaction between 2-amino-3-methyl-1-butene and sulfur, followed by oxidation with hydrogen peroxide.
Applications De Recherche Scientifique
DMTO has been extensively studied for its various scientific research applications. It has been found to possess antibacterial, antifungal, and antitumor properties. DMTO has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques in the brain. Additionally, DMTO has been studied for its potential use in the treatment of diabetes, as it has been found to possess hypoglycemic effects.
Propriétés
Numéro CAS |
133833-91-7 |
|---|---|
Nom du produit |
2,5-Dimethyl-1,3-thiazol-4-ol |
Formule moléculaire |
C5H7NOS |
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
2,5-dimethyl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C5H7NOS/c1-3-5(7)6-4(2)8-3/h7H,1-2H3 |
Clé InChI |
KTJWKKGHXHRULI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)C)O |
SMILES canonique |
CC1=C(N=C(S1)C)O |
Synonymes |
4-Thiazolol, 2,5-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



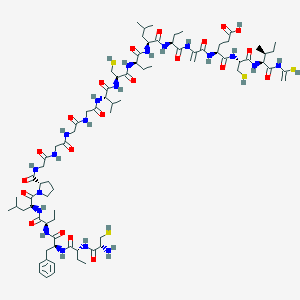
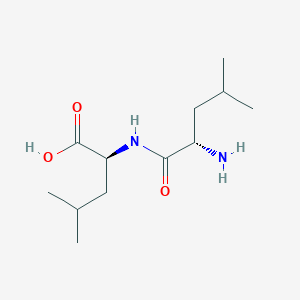
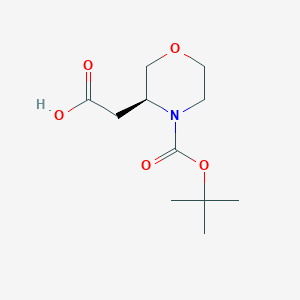
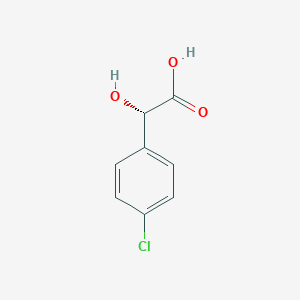
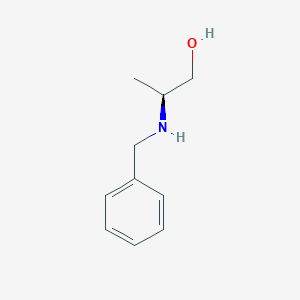
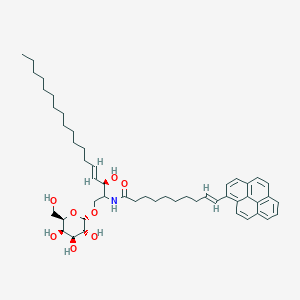
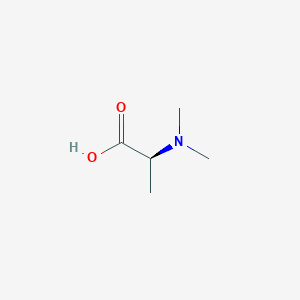
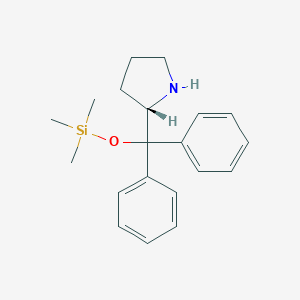
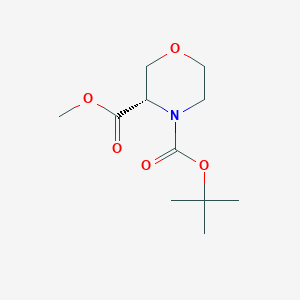
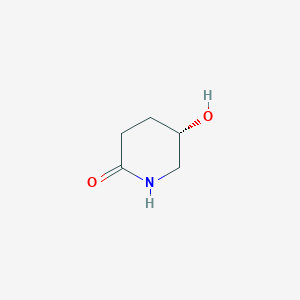

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)
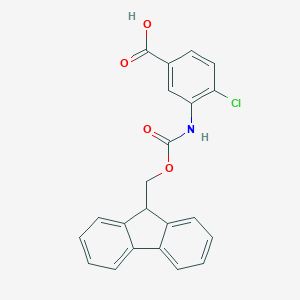
![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)